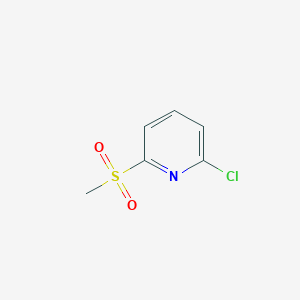

2-Chloro-6-(methylsulfonyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-6-(methylsulfonyl)pyridine is a chemical compound with the molecular formula C6H6ClNO2S It is a pyridine derivative characterized by the presence of a chlorine atom at the 2-position and a methylsulfonyl group at the 6-position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(methylsulfonyl)pyridine typically involves the chlorination of 6-(methylsulfonyl)pyridine. One common method includes the reaction of 6-(methylsulfonyl)pyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C6H6NO2S+SOCl2→C6H6ClNO2S+SO2+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-6-(methylsulfonyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives depending on the nucleophile used.

Oxidation: Sulfone derivatives.

Reduction: Piperidine derivatives.

Aplicaciones Científicas De Investigación

2-Chloro-6-(methylsulfonyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-(methylsulfonyl)pyridine depends on its specific application. In general, the compound can act as an electrophile in nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine and methylsulfonyl groups. These groups increase the electrophilicity of the pyridine ring, making it more reactive towards nucleophiles.

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-6-(methylthio)pyridine: Similar structure but with a methylthio group instead of a methylsulfonyl group.

2-Chloro-4,6-dimethylpyridine: Contains two methyl groups at the 4 and 6 positions.

2-Chloro-6-(trifluoromethyl)pyridine: Contains a trifluoromethyl group at the 6-position.

Uniqueness

2-Chloro-6-(methylsulfonyl)pyridine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties such as increased polarity and reactivity compared to similar compounds with different substituents. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Actividad Biológica

2-Chloro-6-(methylsulfonyl)pyridine is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, identified by its CAS number 87512-29-6, is characterized by its pyridine ring substituted with a chloro group and a methylsulfonyl group, which contribute to its unique properties and potential applications.

- Molecular Formula : C7H8ClNO2S

- Molecular Weight : 195.66 g/mol

- Structure : The compound features a pyridine ring with a chlorine atom at the 2-position and a methylsulfonyl group at the 6-position.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. It exhibits activity against various bacterial strains, particularly Gram-positive bacteria. The minimal inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

These results suggest that the compound has bactericidal properties, inhibiting protein synthesis and affecting nucleic acid production pathways, which are critical for bacterial growth and replication .

The mechanism of action for this compound involves its interaction with bacterial ribosomes, leading to the inhibition of protein synthesis. This mode of action is similar to other known antibiotics, making it a candidate for further development as an antibacterial agent .

In Vivo Studies

In vivo studies have demonstrated that this compound can maintain effective concentrations over time. For instance, in a mouse model infected with Mycobacterium tuberculosis, dosing with 200 mg/kg of the compound resulted in sustained exposure levels above the MIC90 for over 24 hours. However, it was noted that while it maintained effective concentrations, it did not significantly reduce bacterial lung burdens compared to standard treatments like rifampin .

Case Study: Efficacy in Tuberculosis Models

A study investigated the efficacy of this compound in a BALB/c mouse model for tuberculosis. Mice were treated with varying doses over a period of time. The results showed that while the compound was well-tolerated, it did not exhibit significant efficacy compared to traditional antitubercular drugs such as rifampin and ethambutol .

Case Study: Antibiofilm Activity

Another area of research focused on the antibiofilm activity of this compound against Staphylococcus aureus biofilms. The compound demonstrated moderate activity in disrupting biofilm formation, which is crucial for treating chronic infections where biofilms are present .

Propiedades

IUPAC Name |

2-chloro-6-methylsulfonylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-11(9,10)6-4-2-3-5(7)8-6/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFPANUISJDYMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.